An In-depth Technical Guide to N-Formyl-L-phenylalanyl-glycine (For-phe-gly-OH)
An In-depth Technical Guide to N-Formyl-L-phenylalanyl-glycine (For-phe-gly-OH)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-L-phenylalanyl-glycine, abbreviated as For-phe-gly-OH, is a dipeptide that belongs to the class of N-formyl peptides. These molecules are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the innate immune system. Specifically, they act as agonists for formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on the surface of phagocytic leukocytes. This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of For-phe-gly-OH. Furthermore, it details a robust synthesis protocol, explores its biological role as an FPR agonist, and discusses its applications in immunology research and as a potential tool in drug development for inflammatory diseases and oncology.
Chemical Structure and Formula
N-Formyl-L-phenylalanyl-glycine is a dipeptide composed of an N-terminally formylated L-phenylalanine residue linked to a glycine residue via a peptide bond. The presence of the N-formyl group is critical for its biological activity.
The molecular formula for N-Formyl-L-phenylalanyl-glycine is C₁₂H₁₄N₂O₄.
Caption: Chemical structure of N-Formyl-L-phenylalanyl-glycine.
Physicochemical Properties
While experimental data for N-Formyl-L-phenylalanyl-glycine is not extensively documented in publicly available databases, its physicochemical properties can be calculated or estimated based on its constituent amino acids and related compounds.
| Property | Value | Source |
| Molecular Weight | 250.25 g/mol | Calculated |
| Molecular Formula | C₁₂H₁₄N₂O₄ | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds[1] |
| Solubility | Soluble in water and polar organic solvents | Inferred from related compounds |
| Melting Point | Not available | - |
Synthesis of N-Formyl-L-phenylalanyl-glycine
The synthesis of For-phe-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal formylation. This method allows for high purity and yield.
Rationale for the Synthetic Approach
Solid-phase peptide synthesis is the method of choice for the routine synthesis of peptides. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed due to its base-lability, which allows for orthogonal deprotection schemes with acid-labile side-chain protecting groups. The final N-terminal formylation is performed on the resin-bound peptide before cleavage and deprotection of the side chains.
Experimental Protocol: Solid-Phase Synthesis and Formylation
This protocol outlines the manual synthesis of For-phe-gly-OH on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
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Fmoc-Gly-OH
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Fmoc-Phe-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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Piperidine
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Acetic anhydride
-
Formic acid
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water (HPLC grade)
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Diethyl ether
Step-by-Step Methodology:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
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Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and pyridine in DMF to block any unreacted amino groups.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled glycine.
-
Second Amino Acid Coupling (Phenylalanine):
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Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
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Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of phenylalanine.
-
N-terminal Formylation:
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Prepare a formylating solution of acetic anhydride (10 eq.) and formic acid (10 eq.) in DMF.
-
Add the formylating solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.[2]
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
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Dry the crude peptide under vacuum.
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Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Caption: Solid-phase synthesis workflow for For-phe-gly-OH.
Biological Activity and Applications
The primary biological significance of For-phe-gly-OH lies in its ability to act as an agonist for formyl peptide receptors (FPRs).
Mechanism of Action: FPR Agonism
N-formyl peptides, such as For-phe-gly-OH, are recognized by FPRs, which are predominantly expressed on neutrophils and monocytes.[3] This recognition initiates a signaling cascade that leads to a variety of cellular responses critical to the innate immune response. The prototypical N-formyl peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP), which is a potent chemoattractant for leukocytes.[4] The binding of N-formyl peptides to FPRs, particularly FPR1, triggers G-protein coupling, leading to downstream signaling events such as calcium mobilization, activation of MAP kinases, and production of reactive oxygen species.[5] These events culminate in directed cell migration (chemotaxis), phagocytosis, and degranulation, all of which are essential for clearing pathogens and cellular debris.[6]
Caption: Simplified FPR1 signaling pathway upon agonist binding.
Applications in Research and Drug Development
Given its role as an FPR agonist, For-phe-gly-OH is a valuable tool for researchers studying the innate immune system and inflammation.
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Chemotaxis Assays: For-phe-gly-OH can be used as a chemoattractant in in vitro assays, such as the Boyden chamber assay, to study the migration of neutrophils and monocytes. This allows for the investigation of the molecular mechanisms of chemotaxis and the screening of potential anti-inflammatory compounds that inhibit this process.
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Receptor Binding Studies: Radiolabeled or fluorescently tagged versions of For-phe-gly-OH could be used in receptor binding assays to characterize the binding kinetics and pharmacology of FPRs. These studies are crucial for the development of novel FPR agonists or antagonists.
-
Inflammatory Disease Models: N-formyl peptides are implicated in the pathogenesis of various inflammatory diseases. For-phe-gly-OH can be used in animal models of diseases like inflammatory bowel disease or rheumatoid arthritis to study the role of FPR activation in disease progression and to test the efficacy of therapeutic interventions.[7]
-
Drug Discovery: The development of selective FPR modulators is an active area of research. For-phe-gly-OH can serve as a reference compound in the screening and development of small molecule drugs that target FPRs for the treatment of inflammatory disorders, autoimmune diseases, and certain cancers.
Analytical Characterization
The identity and purity of synthesized For-phe-gly-OH should be confirmed using standard analytical techniques.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion would be at m/z 251.11.
Conclusion
N-Formyl-L-phenylalanyl-glycine is a structurally defined dipeptide with significant biological activity as an agonist of formyl peptide receptors. Its ability to stimulate leukocyte chemotaxis and other effector functions of the innate immune system makes it a valuable tool for research in immunology and inflammation. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its biological roles and its potential as a pharmacological probe in the development of new therapeutics targeting FPR-mediated pathways. As our understanding of the complexities of the immune system grows, the utility of specific molecular tools like For-phe-gly-OH will continue to be indispensable for advancing the fields of drug discovery and biomedical research.
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